N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a 1H-indole core substituted at position 2 with a 5-propyl-1,3,4-oxadiazol-2-yl group. The acetamide moiety is linked to a 2-fluorophenyl substituent, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c1-2-7-20-24-25-21(28-20)18-12-14-8-3-6-11-17(14)26(18)13-19(27)23-16-10-5-4-9-15(16)22/h3-6,8-12H,2,7,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIWOZQYNQEHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the fluorophenyl group, oxadiazole ring, and indole moiety through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
(a) N-(2-phenylethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Structural Difference : The 2-fluorophenyl group is replaced with a 2-phenylethyl chain.
- This may affect membrane permeability and target engagement .
(b) N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Structural Difference : The benzodioxole methyl group introduces an oxygen-rich aromatic system.
- Impact : Enhanced π-π stacking and electron-donating effects may improve binding to enzymes like cytochrome P450, altering metabolic stability .
(c) N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Variations in Oxadiazole Substituents
(a) 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Structural Difference : Ethyl vs. propyl group on the oxadiazole.
(b) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
Key Observations :
Analysis :
- The target compound’s fluorophenyl group may lower synthetic yield due to steric hindrance during acetamide coupling compared to simpler aryl groups (e.g., 2a’s 80% yield) .
Biological Activity
N-(2-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 378.4 g/mol. Its structure includes a fluorophenyl group, an oxadiazole moiety, and an indole derivative, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related oxadiazole compounds. For instance, derivatives similar to this compound have shown significant activity against various pathogens.
Case Study: In Vitro Evaluation
A study evaluated several derivatives for their in vitro antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties. Additionally, these compounds demonstrated significant antibiofilm activity, with reductions in biofilm formation exceeding those of standard antibiotics like Ciprofloxacin .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that oxadiazole derivatives can exhibit antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Assays
In studies assessing the antiproliferative activity of synthesized compounds against human cancer cell lines (e.g., HeLa and CEM cells), significant cytotoxicity was observed. For example, one derivative displayed an IC50 value of 9.6 μM in human microvascular endothelial cells (HMEC-1), suggesting it may inhibit tumor growth effectively .
The mechanisms underlying the biological activities of this compound involve several pathways:
- DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication .
- DHFR Inhibition : The compound also acts as a dihydrofolate reductase (DHFR) inhibitor with IC50 values between 0.52 and 2.67 μM, indicating potential use in cancer therapy due to its role in folate metabolism .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation is significant as it suggests potential applications in treating chronic infections where biofilms are prevalent.
Toxicity Profile
Safety assessments have indicated that many derivatives exhibit low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting they are less toxic compared to conventional treatments . Additionally, noncytotoxicity was confirmed with IC50 values greater than 60 μM.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Anticancer IC50 (HeLa) | 9.6 μM |
| DNA Gyrase IC50 | 12.27 - 31.64 μM |
| DHFR IC50 | 0.52 - 2.67 μM |
| Hemolytic Activity | % lysis range from 3.23% to 15.22% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
